2-Chloro-1,1'-bi(cyclopropane): Comparative Enzyme Inhibition Data Assessment
A search of the ChEMBL database for bioactivity data associated with the CAS identifier 61975-81-3 returned no direct entries. Cross-referencing with BindingDB records identified two CYP inhibition measurements for the target compound: IC₅₀ = 362 nM against human CYP11B1 [1] and IC₅₀ = 180 nM against human CYP2B6 [2]. These values fall within a range typical of moderately potent CYP inhibitors. However, the same databases lack comparable inhibition data for the closest structural analogs—1-chloro-1,1'-bicyclopropyl (CAS 16492-07-2) and 1,1'-dichloro-1,1'-bicyclopropyl (CAS 61975-77-7). In the absence of parallel assay conditions and comparator compound data, the observed IC₅₀ values do not constitute verifiable differentiation. These values should therefore be interpreted as isolated screening results rather than evidence of selectivity or superiority relative to in-class compounds.
| Evidence Dimension | CYP enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | CYP11B1 IC₅₀ = 362 nM; CYP2B6 IC₅₀ = 180 nM |
| Comparator Or Baseline | Not available — no published IC₅₀ data for closest analogs under comparable conditions |
| Quantified Difference | Not calculable |
| Conditions | CYP11B1: expressed in hamster V79MZh cells with [1,2-³H]-11-deoxycorticosterone substrate; CYP2B6: human liver microsomes with bupropion substrate, 5 min preincubation |
Why This Matters
CYP inhibition liability is a key early-stage filter in drug discovery; however, single-point data without comparator context cannot guide compound selection among bicyclopropyl analogs.
- [1] BindingDB. (n.d.). Entry BDBM50438990 / CHEMBL2420687: Inhibition of human CYP11B1 by 2-chloro-1,1'-bi(cyclopropane). View Source
- [2] BindingDB. (n.d.). Entry BDBM50366394 / CHEMBL4159065: Inhibition of CYP2B6 by 2-chloro-1,1'-bi(cyclopropane). View Source
